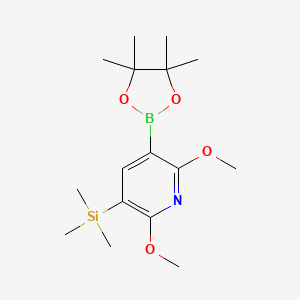

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester

CAS No.: 2121513-69-5

Cat. No.: VC11675469

Molecular Formula: C16H28BNO4Si

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-69-5 |

|---|---|

| Molecular Formula | C16H28BNO4Si |

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | [2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane |

| Standard InChI | InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3 |

| Standard InChI Key | WOKOXZWJGDIMBT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyridine ring substituted at positions 2 and 6 with methoxy groups (-OCH₃), a trimethylsilyl group (-Si(CH₃)₃) at position 3, and a boronic acid pinacol ester moiety at position 5. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions.

Key Structural Features:

-

Methoxy Groups: Electron-donating substituents that influence the pyridine ring’s electronic properties, potentially enhancing reactivity in electrophilic substitution reactions.

-

Trimethylsilyl Group: A bulky protecting group that mitigates undesired side reactions by sterically shielding reactive sites.

-

Boronic Acid Pinacol Ester: A boron-containing functional group critical for Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with aryl halides .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄Si |

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | [2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Si(C)C |

| Purity | >95% (typical commercial grade) |

The compound’s stability and solubility in common organic solvents (e.g., THF, DMF) make it suitable for use in homogeneous catalytic systems .

Synthesis and Manufacturing

The synthesis of 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester involves a multi-step sequence:

-

Functionalization of Pyridine:

-

Initial bromination or lithiation of 2,6-dimethoxypyridine introduces a reactive site at position 5.

-

Subsequent treatment with a boron trihalide (e.g., BBr₃) forms the boronic acid intermediate.

-

-

Protection with Pinacol:

-

The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the pinacol ester, enhancing stability.

-

-

Trimethylsilyl Introduction:

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Bromination/Lithiation | Br₂ or LDA, THF, -78°C |

| 2 | Boronation | BBr₃, DCM, RT |

| 3 | Pinacol Protection | Pinacol, H₂SO₄, Reflux |

| 4 | Silylation | TMSCl, Et₃N, DMF, 0°C→RT |

Industrial-scale production prioritizes yield optimization and purity, with suppliers like W&J PharmaChem and VulcanChem offering the compound at >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples boronic esters with aryl halides to form biaryl structures. The pinacol ester’s stability allows for easier handling compared to free boronic acids, while the trimethylsilyl group moderates reactivity, reducing side reactions such as proto-deboronation.

Mechanistic Insights:

-

Oxidative Addition: Pd⁰ reacts with an aryl halide (e.g., Ar-X) to form Pd²⁺(Ar)(X).

-

Transmetalation: The boronic ester transfers the aryl group to Pd²⁺, facilitated by a base (e.g., K₂CO₃).

-

Reductive Elimination: Pd²⁺ releases the biaryl product, regenerating the Pd⁰ catalyst.

The trimethylsilyl group’s electron-withdrawing effect slightly deactivates the pyridine ring, enhancing selectivity in cross-couplings with electron-deficient aryl halides.

Pharmaceutical Intermediates

Boronic esters are pivotal in synthesizing kinase inhibitors and protease inhibitors. For example, the compound’s pyridine core mimics heterocyclic motifs found in FDA-approved drugs like crizotinib, suggesting potential utility in anticancer agent development .

Materials Science

In organic electronics, the compound serves as a precursor for conjugated polymers used in OLEDs and OFETs. The methoxy groups improve solubility, facilitating solution-processing techniques .

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| W&J PharmaChem | >95% | 1g, 5g, 10g | $150–$300 |

| VulcanChem | 97% | 250mg, 1g | $200–$350 |

| BoronPharm | >98% | 100mg, 500mg | $180–$320 |

Prices vary based on quantity and purity, with bulk purchases (>10g) often discounted .

Research Developments and Future Directions

Recent studies highlight the compound’s utility in synthesizing fluorinated biaryls via Suzuki-Miyaura reactions with aryl fluorides. The trimethylsilyl group’s steric bulk has been shown to suppress homocoupling, a common side reaction in such couplings.

Challenges and Opportunities:

-

Scalability: Optimizing catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to reduce costs.

-

Functional Group Tolerance: Expanding substrate scope to include sensitive groups like unprotected amines.

-

Computational Modeling: DFT studies to predict reactivity patterns and guide synthetic design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume